3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid
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Overview
Description
3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and benzoic acidThe presence of the trifluoromethyl group enhances its physicochemical properties, making it a valuable scaffold for drug design and development .
Preparation Methods
The synthesis of 3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid involves several steps:
Cyclization Reaction: The synthesis begins with the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions to form the triazole ring on the thiadiazole scaffold.
Benzoic Acid Derivatization: The final step involves the derivatization of the triazolothiadiazole intermediate with benzoic acid to obtain the target compound.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and scalability.
Chemical Reactions Analysis
3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid has diverse scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Agrochemicals: It is used in the development of new pesticides and herbicides due to its bioactive profile.
Material Science: The compound’s unique structural features make it suitable for the synthesis of functional materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonic anhydrase and cholinesterase, interfering with their catalytic activities.
Receptor Binding: It can bind to specific receptors, modulating their signaling pathways and exerting therapeutic effects.
The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid can be compared with other similar compounds:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may lack the trifluoromethyl group, affecting their physicochemical properties and bioactivity.
Trifluoromethyl-1,2,4-triazoles: These compounds have a similar trifluoromethyl group but differ in their overall scaffold, leading to variations in their applications and effectiveness.
The uniqueness of this compound lies in its combined structural features, which enhance its versatility and potential in various fields.
Properties
Molecular Formula |
C11H5F3N4O2S |
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Molecular Weight |
314.25 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid |
InChI |
InChI=1S/C11H5F3N4O2S/c12-11(13,14)9-15-16-10-18(9)17-7(21-10)5-2-1-3-6(4-5)8(19)20/h1-4H,(H,19,20) |
InChI Key |
WLSYQHNVEBPXCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NN3C(=NN=C3S2)C(F)(F)F |
Origin of Product |
United States |
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